molecular formula C15H11NO2 B5729880 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione CAS No. 49803-29-4

2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione

Cat. No. B5729880
CAS RN: 49803-29-4
M. Wt: 237.25 g/mol
InChI Key: FDEWLYYIZFPGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, also known as MPID, is a synthetic compound that has gained attention in the scientific research community due to its potential use in various fields of study.

Mechanism of Action

2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione's mechanism of action as a tubulin polymerization inhibitor involves binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division, leading to cell death. 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione's electron-donating properties make it an effective building block for organic semiconductors, allowing for the efficient transfer of electrons in electronic devices.
Biochemical and Physiological Effects:
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for further research and potential use in medical applications. In addition, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been shown to have high thermal stability, which is important for its use in organic electronics and optoelectronics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity, high thermal stability, and potential use in various fields of research. However, the limitations of using 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione include its relatively low solubility in common solvents and the need for optimization of its synthesis method to increase yield and reduce the use of toxic solvents.

Future Directions

There are several future directions for 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione research, including its use as a potential cancer treatment, its optimization for use in organic electronics and optoelectronics, and its potential use as a fluorescent probe for imaging applications. In addition, further studies are needed to optimize the synthesis method of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione to increase yield and reduce the use of toxic solvents. Overall, the potential applications of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylindene with methyl 4-pyridyl ketone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione. This method has been optimized to increase the yield of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione and reduce the use of toxic solvents.

Scientific Research Applications

2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been studied for its potential use in various fields of research such as cancer treatment, organic electronics, and optoelectronics. In cancer treatment, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to cell death and has been shown to be effective against various cancer cell lines. In organic electronics and optoelectronics, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been used as a building block for organic semiconductors due to its electron-donating properties and high thermal stability.

properties

IUPAC Name

2-(1-methylpyridin-4-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWLYYIZFPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355204
Record name SMR000102650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione

CAS RN

49803-29-4
Record name SMR000102650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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